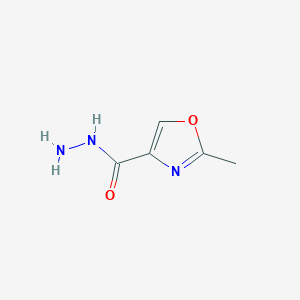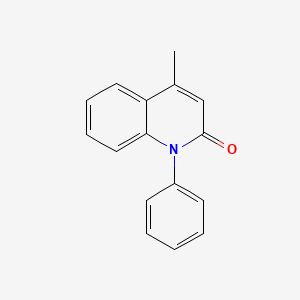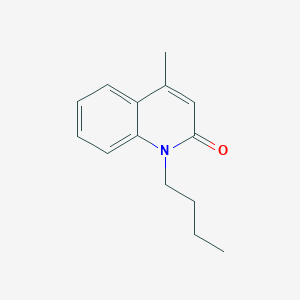
2-甲氧基-6-甲基苯甲酸
概述
描述
2-Methoxy-6-methylbenzoic acid is an organic compound with the molecular formula C9H10O3. It is a derivative of benzoic acid, characterized by the presence of a methoxy group (-OCH3) and a methyl group (-CH3) attached to the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
科学研究应用
2-Methoxy-6-methylbenzoic acid has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is utilized in the production of dyes, fragrances, and polymers.
作用机制
Target of Action
It is a key synthetic intermediate of the pesticide bactericide metrafenone . Metrafenone has a unique action mechanism and directly acts on the cytoskeleton-actin of pathogenic bacteria .
Mode of Action
As an intermediate in the synthesis of metrafenone, it may contribute to the unique action mechanism of metrafenone, which involves acting on the cytoskeleton-actin of pathogenic bacteria, causing damage and disintegration of actin, leading to abnormal branching of mycelium .
Result of Action
As an intermediate in the synthesis of metrafenone, it may contribute to the effects of metrafenone, which include damage and disintegration of actin in pathogenic bacteria, leading to abnormal branching of mycelium and slowed growth .
生化分析
Biochemical Properties
2-Methoxy-6-methylbenzoic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative reactions, such as cytochrome P450 enzymes. These interactions can lead to the modulation of enzyme activity, affecting the overall metabolic pathways in which these enzymes are involved .
Cellular Effects
The effects of 2-Methoxy-6-methylbenzoic acid on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress responses, thereby altering the cellular redox state . Additionally, 2-Methoxy-6-methylbenzoic acid can impact cellular metabolism by influencing the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, 2-Methoxy-6-methylbenzoic acid exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the interaction. For instance, it has been found to inhibit certain cytochrome P450 enzymes, leading to a decrease in the metabolism of specific substrates . This inhibition can result in changes in gene expression and subsequent cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methoxy-6-methylbenzoic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Methoxy-6-methylbenzoic acid is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its biological activity . Long-term exposure to this compound in in vitro or in vivo studies has been associated with alterations in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 2-Methoxy-6-methylbenzoic acid vary with different dosages in animal models. At low doses, the compound may exert beneficial effects by modulating enzyme activity and gene expression. At high doses, it can lead to toxic or adverse effects, such as oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
2-Methoxy-6-methylbenzoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It has been shown to affect metabolic flux and metabolite levels by modulating the activity of key enzymes in oxidative and reductive pathways . These interactions can lead to changes in the overall metabolic state of the cell.
Transport and Distribution
Within cells and tissues, 2-Methoxy-6-methylbenzoic acid is transported and distributed through specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its biological activity . For example, the compound may be transported into specific cellular compartments where it can exert its effects on target enzymes and proteins.
Subcellular Localization
The subcellular localization of 2-Methoxy-6-methylbenzoic acid is crucial for its activity and function. It has been observed to localize in specific cellular compartments, such as the mitochondria and endoplasmic reticulum . This localization is often directed by targeting signals or post-translational modifications that guide the compound to its site of action. The presence of 2-Methoxy-6-methylbenzoic acid in these compartments can influence various cellular processes, including energy metabolism and protein synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-methoxy-6-methylbenzoic acid typically involves several steps:
Reduction Hydrogenation Reaction: Starting with 2-methyl-6-nitrobenzoic acid or its methyl ester, the compound undergoes hydrogenation reduction using methanol as a solvent, hydrogen as a hydrogen source, and palladium carbon or platinum carbon as a catalyst to produce 2-amino-6-methylbenzoic acid or its methyl ester.
Diazotization, Hydrolysis, and Esterification: The reduction product is subjected to diazotization, hydrolysis, and esterification in a one-pot reaction using a diazotization reagent and methanol as a solvent to yield 2-hydroxy-6-methyl benzoate.
Methylation Reaction: 2-hydroxy-6-methyl benzoate is then methylated using dimethyl sulfate as a methylating agent in the presence of alkali to form 2-methoxy-6-methyl benzoate.
Hydrolysis Reaction: Finally, 2-methoxy-6-methyl benzoate is hydrolyzed with alkali and water, followed by acidification to adjust the pH to 1-3, resulting in the precipitation of 2-methoxy-6-methylbenzoic acid.
Industrial Production Methods: The industrial production of 2-methoxy-6-methylbenzoic acid follows similar synthetic routes but is optimized for large-scale production. The process involves efficient catalysts, controlled reaction conditions, and purification steps to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: 2-Methoxy-6-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to alcohols or amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Halogenated or nitrated derivatives.
相似化合物的比较
- 2,6-Bis(trifluoromethyl)benzoic acid
- Methyl 2-methoxybenzoate
- Benzamide
- 2,3,4,5,6-Pentafluorobenzoic acid
Comparison: 2-Methoxy-6-methylbenzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers unique reactivity and applications, particularly in the synthesis of specialized chemicals and intermediates .
属性
IUPAC Name |
2-methoxy-6-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6-4-3-5-7(12-2)8(6)9(10)11/h3-5H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MICCJGFEXKNBLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20297798 | |
| Record name | 2-Methoxy-6-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20297798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6161-65-5 | |
| Record name | 2-Methoxy-6-methylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6161-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-6-methylbenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006161655 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6161-65-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118167 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methoxy-6-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20297798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methoxy-6-methylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.734 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Q1: Can 2-Methoxy-6-methylbenzoic acid be used to synthesize other important compounds?
A1: Yes, 2-Methoxy-6-methylbenzoic acid serves as a versatile starting material for synthesizing various compounds. For instance, it's a key precursor in the synthesis of:
- Metrafenone: This fungicide can be synthesized from 2-methoxy-6-methylbenzoic acid in a process involving bromination, acyl chlorination, and Friedel-Crafts acylation. []
- Lunularic acid: This plant growth regulator can be synthesized efficiently using a directed metalation strategy starting from N-tert-butyl-N-methyl-2-methoxybenzamide, a derivative of 2-methoxy-6-methylbenzoic acid. []
- (-)-Panacene: This natural product was synthesized for the first time using 2-methoxy-6-methylbenzoic acid as a starting material, highlighting its utility in complex molecule synthesis. []
- Anacardic acid analogues: Alkylation reactions of 2-methoxy-6-methylbenzoic acid esters offer routes to synthesize anacardic acid analogues, which are of interest for their biological activity. []
Q2: Is there a straightforward method to synthesize 8-methoxy-1-tetralone from 2-methoxy-6-methylbenzoic acid?
A2: While not directly synthesized from 2-methoxy-6-methylbenzoic acid itself, a published route utilizes a similar starting material (2-methoxy-6-methylbenzoic acid) and employs a tandem Michael-Dieckmann condensation to produce 8-methoxy-1-tetralone. [] This highlights the potential of using similar starting materials and reaction pathways to access this important tetralone derivative.
Q3: What are the potential advantages of using N-tert-butyl-N-methyl-2-methoxybenzamide, a derivative of 2-methoxy-6-methylbenzoic acid, in synthesis?
A3: N-tert-butyl-N-methyl-2-methoxybenzamide displays excellent reactivity in directed metalation reactions. This allows for the efficient introduction of new substituents onto the aromatic ring, as demonstrated by the high yield synthesis of N-tert-butyl-N-methyl-2-methoxy-6-methylbenzamide. [] This approach offers a powerful tool for constructing more elaborate molecules from 2-methoxy-6-methylbenzoic acid.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

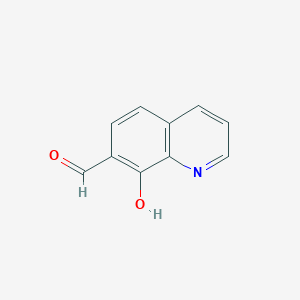
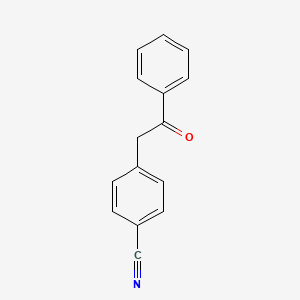
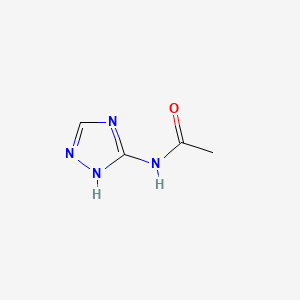
![5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1296200.png)

